3-Methylcyclopentane-1-carboxylic acid
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Overview
Description
3-Methylcyclopentane-1-carboxylic acid is a carboxylic acid derivative . It contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of carboxylic acid derivatives like this compound often involves reactions with strong electrophiles. The carboxylic acid is first converted into an acyl phosphate, which then undergoes an acyl substitution reaction with a thiol nucleophile .Molecular Structure Analysis
The molecular formula of this compound is C7H12O2 . It contains a total of 21 atoms, including 12 Hydrogen atoms, 7 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
Carboxylic acids like this compound can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Scientific Research Applications
Acidity and Substituent Effects
Research has been conducted on the acidity of various carboxylic acids, including studies on bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids. The acidity of these compounds, which are structurally related to 3-methylcyclopentane-1-carboxylic acid, has been calculated and analyzed to understand the effects of different substituents. These studies are crucial for understanding how modifications in molecular structure can affect acid strength and reactivity (Wiberg, 2002).
Synthesis and Chemical Properties
The synthesis of various carboxylic acid derivatives, including those related to this compound, is an area of interest. These compounds serve as important building blocks in organic chemistry for the creation of a variety of different molecules. For example, the synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives highlights the importance of these compounds in creating bifunctional cyclic structures (Grellepois et al., 2012).
Biological Studies and Applications
The development of novel bicyclic compounds, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcases the potential of these molecules in medicinal chemistry. These compounds can be used as probes in biological studies, expanding the frontiers of contemporary medicinal research (Thirumoorthi & Adsool, 2016).
Isosteric Replacements in Drug Design
The cyclopentane-1,3-dione moiety, related to this compound, has been explored as a novel isostere for the carboxylic acid functional group. This research is significant in drug design, offering new avenues for creating molecules with similar properties to existing drugs but with potentially different pharmacokinetics or reduced toxicity (Ballatore et al., 2011).
Environmental and Industrial Applications
The study of carboxylic acids derived from alkenes, such as this compound, is important in understanding the formation and impact of these compounds in the environment. For instance, research on the generation of C5-C9 carboxylic acids from alkene ozonolysis under different conditions provides insights into the environmental behavior of these compounds (Orzechowska et al., 2005).
Future Directions
Properties
IUPAC Name |
3-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUMZACQNBHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24070-68-6 |
Source
|
Record name | 3-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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